9-Oxofolic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

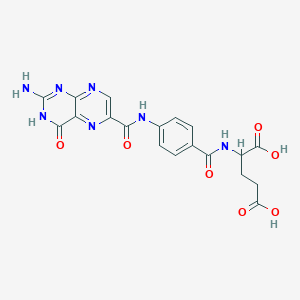

9-Oxofolic acid is a complex organic compound with significant biochemical and pharmaceutical relevance This compound is known for its intricate structure, which includes a pteridine ring system, an amino group, and a carboxamido group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxofolic acid typically involves multiple steps, starting from simpler precursor molecules. One common method involves the condensation of 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid with 4-aminobenzoic acid, followed by further reactions to introduce the pentanedioic acid moiety. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pteridine moieties, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the pteridine ring, resulting in the formation of reduced pteridine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-6-carboxylic acid derivatives, while reduction can produce dihydropteridine derivatives .

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action:

Recent studies have highlighted the ability of 9-oxofolic acid to suppress the proliferation of human cervical cancer cells, specifically HeLa and SiHa cell lines. The compound operates through the inhibition of cyclin-dependent kinases (CDKs) and human papillomavirus (HPV) oncoproteins, leading to cell cycle arrest and apoptosis. Transcriptomic and proteomic analyses revealed significant alterations in cell cycle and p53 pathways upon treatment with this compound, demonstrating its potential as a therapeutic agent against cervical cancer .

Case Study:

In a study involving ex vivo human cervical cancer tissues, treatment with this compound resulted in decreased expression of CDK1 and increased levels of cleaved caspase 3, a marker for apoptosis. This suggests that the compound not only inhibits tumor growth but also promotes programmed cell death in cancerous cells .

| Study Parameter | Control (Vehicle) | This compound Treatment |

|---|---|---|

| CDK1 Expression | High | Significantly Reduced |

| Cleaved Caspase 3 | Low | Increased |

| Apoptotic Cells (Annexin V) | Low | Increased |

Metabolic Regulation

Role in Lipid Metabolism:

this compound has been implicated in the regulation of lipid metabolism through its interaction with peroxisome proliferator-activated receptors (PPARs). Specifically, it activates PPARα, which is crucial for fatty acid oxidation and reducing fat storage. This property positions this compound as a potential therapeutic candidate for managing dyslipidemia .

Case Study:

A study demonstrated that extracts from tomatoes containing this compound enhanced PPARα activity in murine hepatocytes. This activation led to increased mRNA expression of genes involved in fatty acid metabolism, highlighting its utility in dietary interventions aimed at improving lipid profiles .

| Metabolic Outcome | Without this compound | With this compound |

|---|---|---|

| Fatty Acid Oxidation | Low | High |

| Triglyceride Accumulation | High | Low |

Clinical Implications

The findings surrounding this compound suggest its clinical applicability extends beyond oncology into metabolic health. Its ability to induce apoptosis in cancer cells while enhancing lipid metabolism underscores its versatility as a therapeutic agent.

Potential Applications:

- Cervical Cancer Treatment: As a promising candidate for adjunctive therapy alongside conventional treatments.

- Dyslipidemia Management: As a dietary supplement to improve lipid profiles and metabolic health.

Mécanisme D'action

The mechanism of action of 9-Oxofolic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt metabolic pathways and lead to therapeutic effects in the treatment of diseases .

Comparaison Avec Des Composés Similaires

- 2-Amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid

- 4-Aminobenzoic acid

- Pteridine derivatives

Comparison: Compared to similar compounds, 9-Oxofolic acid is unique due to its combined structural features, which include both a pteridine ring and a pentanedioic acid moiety. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Activité Biologique

9-Oxofolic acid, a derivative of folic acid, has garnered attention in recent years due to its biological activities, particularly in the context of cancer treatment and metabolic regulation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties, particularly against cervical cancer. For instance, research indicates that 9-oxo-ODAs (which include this compound) suppress the proliferation of human cervical cancer cells by inducing apoptosis and cell cycle arrest. The compound was shown to decrease cyclin-dependent kinase 1 (CDK1) expression, leading to alterations in cell cycle regulation and activation of apoptotic pathways in HPV-positive cervical cancer cells. Transcriptomic and proteomic analyses revealed that treatment with 9-oxo-ODAs significantly impacted the p53 signaling pathway and induced changes in gene expression related to apoptosis and cell cycle control .

Metabolic Regulation

In addition to its anticancer effects, this compound has been implicated in metabolic regulation. It has been found to enhance glucose uptake in myotubes through the activation of the phosphoinositide 3-kinase (PI3K) pathway. This effect suggests potential applications for this compound in managing insulin sensitivity and diabetes .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Cervical Cancer Treatment

- A study evaluated the effects of 9-oxo-ODAs on HeLa and SiHa cervical cancer cell lines. The results showed a concentration-dependent decrease in viable cell counts and increased markers of apoptosis (cleaved caspase 3). The study concluded that 9-oxo-ODAs could serve as potential therapeutic agents for HPV-positive cervical cancer .

- Diabetes Management

Propriétés

IUPAC Name |

2-[[4-[(2-amino-4-oxo-3H-pteridine-6-carbonyl)amino]benzoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O7/c20-19-25-14-13(17(31)26-19)23-11(7-21-14)16(30)22-9-3-1-8(2-4-9)15(29)24-10(18(32)33)5-6-12(27)28/h1-4,7,10H,5-6H2,(H,22,30)(H,24,29)(H,27,28)(H,32,33)(H3,20,21,25,26,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYWIHISJSBZLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.